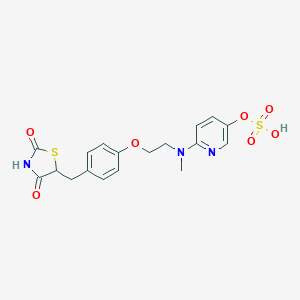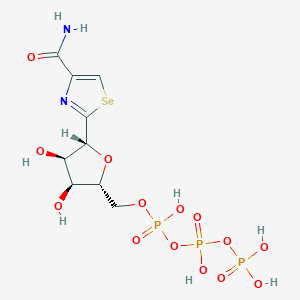
Irgarol®
Vue d'ensemble
Description
Irgarol is an antimicrobial pesticide most commonly used as an active ingredient in antifoulant paints for boat hulls . It is used in antifoulant paint and as a materials preservative in algicidal paints .
Molecular Structure Analysis
Irgarol has a molecular formula of C11H19N5S. Its average mass is 253.367 Da and its monoisotopic mass is 253.136108 Da .Chemical Reactions Analysis
Irgarol is known to inhibit photosystem II in photoautotrophs . It blocks electron transport in the Hill reaction, reducing energy output that is needed for the reduction of inorganic carbon (CO2) to organic molecules .Physical And Chemical Properties Analysis
Irgarol has a density of 1.2±0.1 g/cm3, a boiling point of 428.0±28.0 °C at 760 mmHg, and a flash point of 212.6±24.0 °C . It has 5 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds .Applications De Recherche Scientifique
Anti-Fouling Systems
Cybutryne is widely used in anti-fouling systems . Anti-fouling paints are used to coat the underwater surfaces of ships to prevent sealife such as algae and molluscs from attaching themselves to the hull . This prevents the ship from slowing down and increases fuel efficiency . Cybutryne slowly “leaches” into the sea water, preventing barnacles and other marine life from attaching to the ship .
Biocide in Anti-Fouling Paints
Cybutryne acts as a booster biocide used as an additive in anti-fouling paints . It inhibits the photosynthesis of marine algae, preventing fouling to the ship’s hull .
Environmental Impact
Studies have shown that compounds like Cybutryne persist in the water, killing sealife, harming the environment, and entering the food chain . The harmful environmental effects of such compounds were recognized by the International Maritime Organization (IMO) in 1989 .
Regulation and Control
In response to the environmental impact, the IMO adopted a resolution in 1999 to develop a legally binding instrument to address the harmful effects of anti-fouling systems used on ships . This led to the adoption of the International Convention on the Control of Harmful Anti-fouling Systems on Ships . In July 2017, the Marine Environment Protection Committee (MEPC) approved a new output to amend Annex 1 to the AFS Convention to include controls on Cybutryne .
Environmental Risk Assessment
Research has been undertaken to determine the concentration of biocides like Cybutryne in surface waters . The EU directive 2013/39/EU has incorporated Cybutryne as a priority substance . The assessment of the toxicity with the tested compounds was defined based on the Environmental Risk Assessment method .
Impact on Aquatic Ecosystems
Scientific data indicates that Cybutryne causes significant adverse effects to the environment, especially to aquatic ecosystems . The maximum allowable concentration was exceeded in the case of Cybutryne in water from the Wisła River, both in May and in June .
Mécanisme D'action
Cybutryne, also known under its industry name Irgarol® , is a compound that has been used as an anti-fouling agent in marine applications. This article will explore the mechanism of action of Cybutryne, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary targets of Cybutryne are algae and plants . It acts as an anti-fouling agent by inhibiting the electron transport in these organisms . This is particularly critical, as algae are considered the pillar for the ecosystem structure and function as they provide the food base for most marine food chains .
Mode of Action
Cybutryne works by inhibiting the electron transport in algae and plants . This inhibition prevents these organisms from carrying out their normal metabolic functions, thereby preventing their growth on the hulls of ships .
Biochemical Pathways
It is known that the compound interferes with the electron transport chain in algae and plants . This disruption can lead to a decrease in energy production in these organisms, inhibiting their growth and reproduction .
Result of Action
The result of Cybutryne’s action is the prevention of fouling on ship hulls by algae and plants . It has been shown to be highly persistent in the environment, accumulating in the sediment and causing long-term effects in the marine environment . This has been demonstrated to be especially true for non-target and non-fouling marine algae that are highly sensitive at extremely low concentrations of the substance .
Action Environment
The action of Cybutryne is influenced by environmental factors. For instance, its persistence in the environment allows it to accumulate in marine sediments, where it can have long-term effects . Furthermore, its leaching from hull coatings can lead to its availability in the marine environment, along with other degradation products of its original formulation, which can also be characterized as toxic and persistent .
Safety and Hazards
The U.S Environmental Protection Agency (EPA) has determined that Irgarol, which is used in antifoulant paint and as a materials preservative in algicidal paints, is toxic to both freshwater and marine plants, including causing the bleaching of coral . There are no human health risks from oral exposures to Irgarol as there are no dietary uses or drinking water or incidental oral exposures .
Orientations Futures
Propriétés
IUPAC Name |
2-N-tert-butyl-4-N-cyclopropyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5S/c1-11(2,3)16-9-13-8(12-7-5-6-7)14-10(15-9)17-4/h7H,5-6H2,1-4H3,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHLIWCXDDZUFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)NC2CC2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032416 | |
| Record name | Cybutryne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 7 mg/L, In water, 9.0 ppm in 0.3 mol/L salinity; 1.8 ppm in 0.6 mol/L salinity | |
| Record name | 1,3,5-Triazine-2,4-diamine, N-cyclopropyl-N'-(1,1-dimethylethyl)-6-(methylthio)- | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8441 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
6.6X10-7 mm Hg | |
| Record name | 1,3,5-Triazine-2,4-diamine, N-cyclopropyl-N'-(1,1-dimethylethyl)-6-(methylthio)- | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8441 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Cybutryne | |
Color/Form |
Crystals from water | |
CAS RN |
28159-98-0 | |
| Record name | Irgarol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28159-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cybutryne [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028159980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cybutryne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-tert-butyl-N-cyclopropyl-6-(methylthio)-1,3,5-triazine-2,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.415 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYBUTRYNE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7B77O21GH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,3,5-Triazine-2,4-diamine, N-cyclopropyl-N'-(1,1-dimethylethyl)-6-(methylthio)- | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8441 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
128-133 °C | |
| Record name | 1,3,5-Triazine-2,4-diamine, N-cyclopropyl-N'-(1,1-dimethylethyl)-6-(methylthio)- | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8441 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Iodobenzoyl)amino]pentanedioic acid](/img/structure/B21073.png)

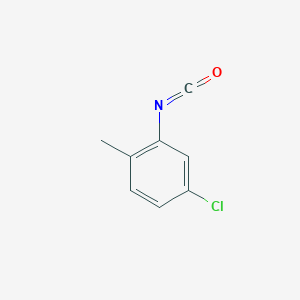
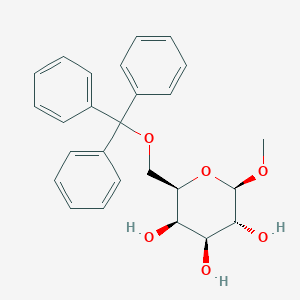

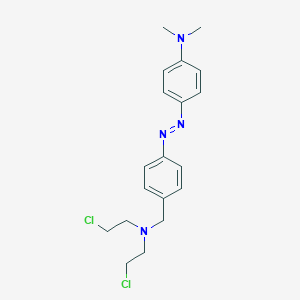
![Imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B21080.png)
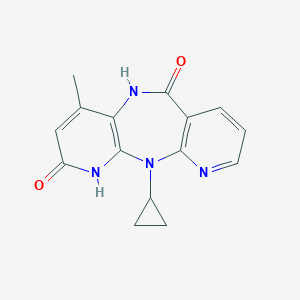
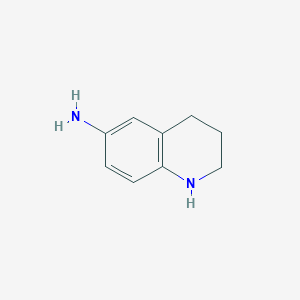
![2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-ylamine](/img/structure/B21095.png)
![N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide](/img/structure/B21096.png)
![N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide](/img/structure/B21097.png)
